molecular formula C10H19NO B3102244 2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine CAS No. 141620-42-0

2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine

Cat. No. B3102244
CAS RN: 141620-42-0
M. Wt: 169.26 g/mol
InChI Key: VQLPBHCJVHJGCQ-UHFFFAOYSA-N
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Description

“2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine” is a chemical compound with the molecular formula C10H19NO . It’s a unique chemical provided to early discovery researchers .

Scientific Research Applications

Drug Design and Synthesis

Piperidines, including “2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine”, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological and Pharmacological Applications

Piperidine derivatives have shown significant biological and pharmacological activity . They have been used in the discovery and biological evaluation of potential drugs .

Antimicrobial Activity

Oximes, such as “2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine”, are known for their antimicrobial activities . They can be used as potential therapeutic agents against various pathogenic diseases .

Anti-Inflammatory Activity

Oximes have also demonstrated anti-inflammatory activities . They can be used as adjuvant therapy in various types of inflammation .

Antioxidant Activity

Oximes are known for their antioxidant activities . They can help in neutralizing harmful free radicals in the body .

Anticancer Activity

Oximes have shown potential as anticancer agents . They can be used as adjuvant therapy in various types of cancer .

Therapeutic Agents against Organophosphate Poisoning

Oximes are therapeutic agents against organophosphate (OP) poisoning . They are considered to be potential next-generation drugs against OP poisoning .

Anion Exchange Membranes

Piperidinium-functionalized compounds, such as “2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine”, can be used to produce stable anion exchange membranes (AEM) for deployable electrochemical devices .

properties

IUPAC Name

2,6-dimethyl-1-(oxiran-2-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-8-4-3-5-9(2)11(8)6-10-7-12-10/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLPBHCJVHJGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC2CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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